2,2-Dimethylpropan-1-amine hydrochloride
Overview
Description
2,2-Dimethylpropan-1-amine hydrochloride is an organic compound with the molecular formula C5H14ClN. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties. The compound is typically found as a white to off-white powder or crystals and is known for its stability under standard storage conditions .
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2-Dimethylpropan-1-amine hydrochloride . These factors could include temperature, pH, presence of other compounds, and more. For instance, the compound is recommended to be stored in a refrigerator, indicating that lower temperatures may help maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,2-Dimethylpropan-1-amine hydrochloride involves the reduction of tert-pentanoyl chloride using lithium aluminum hydride as a reducing agent. The reaction is typically carried out in tetrahydrofuran or 2-methyltetrahydrofuran as the solvent . The reaction conditions are maintained under an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and solvent concentration to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylpropan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the amine group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while reduction typically produces primary or secondary amines .
Scientific Research Applications
2,2-Dimethylpropan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs.
Industry: The compound is employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-Chloro-N,N-dimethylpropylamine hydrochloride: This compound has a similar structure but contains a chlorine atom, which imparts different chemical properties.
2,2-Dimethylpropan-1-amine: The non-hydrochloride form of the compound, which lacks the chloride ion.
Uniqueness: 2,2-Dimethylpropan-1-amine hydrochloride is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions. Its stability and reactivity make it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
2,2-dimethylpropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N.ClH/c1-5(2,3)4-6;/h4,6H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLICSJLQAITIQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10497548 | |
Record name | 2,2-Dimethylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10497548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15925-18-5 | |
Record name | 2,2-Dimethylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10497548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethylpropan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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